REACTION_CXSMILES
|
C1N=CN([C:6](N2C=NC=C2)=[O:7])C=1.[CH:13]1([NH:16][C:17]2[CH:22]=[CH:21][N:20]=[CH:19][C:18]=2[NH2:23])[CH2:15][CH2:14]1>CC#N>[CH:13]1([N:16]2[C:17]3[CH:22]=[CH:21][N:20]=[CH:19][C:18]=3[NH:23][C:6]2=[O:7])[CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
151.8 g
|
Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
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C1(CC1)NC1=C(C=NC=C1)N
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
stirred for 1 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
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Details
|
washed with CH3CN (200 mL)
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Type
|
CUSTOM
|
Details
|
to afford compound 5-d as a white powder (101 g, 65%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1C(NC=2C=NC=CC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |